molecular formula C15H12O B374132 2-Methyldibenzo[b,f]oxepine

2-Methyldibenzo[b,f]oxepine

Cat. No.: B374132
M. Wt: 208.25g/mol
InChI Key: KHBOTBWWFUPYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyldibenzo[b,f]oxepine is an organic compound with the molecular formula C15H12O, serving as a valuable synthetic intermediate in organic and medicinal chemistry . The dibenzoxepine scaffold is recognized as a privileged structure in drug discovery due to its presence in various natural products and biologically active molecules . Derivatives of this core structure have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, antidepressant, and anti-cancer properties . In particular, methoxy and methyl-substituted dibenzo[b,f]oxepin derivatives have been synthesized and evaluated for their potent anti-cancer activity. Specific analogues have demonstrated strong cytotoxic effects against cancerous cell lines, such as HeLa (cervical cancer) and U87 (glioblastoma), in scientific studies, highlighting the therapeutic potential of this chemical class . While the precise mechanism of action for this compound itself may require further elucidation, related compounds in anticancer research are known to act by suppressing angiogenesis through interference with tubulin polymerization, a validated target for vascular disrupting agents . Consequently, this compound is of significant interest for researchers developing new synthetic methodologies and exploring structure-activity relationships to access novel dibenzoxepine-based therapeutic agents . Handling Notes: For research use only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O

Molecular Weight

208.25g/mol

IUPAC Name

3-methylbenzo[b][1]benzoxepine

InChI

InChI=1S/C15H12O/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10H,1H3

InChI Key

KHBOTBWWFUPYDQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methyldibenzo B,f Oxepine and Its Analogues

Historical and Pioneering Synthetic Approaches to the Dibenzo[b,f]oxepine Core

The early syntheses of the dibenzo[b,f]oxepine framework laid the groundwork for more advanced and efficient methods. These initial strategies primarily relied on classical organic reactions to achieve the desired tricyclic structure.

Initial Cyclization Strategies

The first documented synthesis of the dibenzo[b,f]oxepine scaffold dates back to 1911 by Pschorr and Knöffler, which involved the nitration of α,β-diaryl acrylic acids. nih.gov Other foundational approaches to constructing the dibenzo[b,f]oxepine core include the intramolecular C-O ether bond formation of 2-styrylphenols and the cyclodehydration of pre-formed diaryl ether intermediates. semanticscholar.org A two-step synthesis involving the condensation of 2,4-dinitrotoluene (B133949) with substituted methoxyaldehydes, followed by the cyclization of the resulting stilbenes, has also been employed. mdpi.com Furthermore, intramolecular aromatic nucleophilic substitution (SNAr) has been utilized, where the presence of strongly electron-withdrawing groups on one of the aromatic rings of a stilbene (B7821643) precursor facilitates the ring closure by a hydroxyl group on the other ring, leading to high yields of the dibenzo[b,f]oxepine product. nih.gov

Rearrangement-Based Syntheses

Rearrangement reactions have proven to be a powerful tool for accessing the dibenzo[b,f]oxepine skeleton, often starting from more readily available precursors.

A notable rearrangement-based approach is the Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthene derivatives. nih.govmdpi.com In this reaction, a carbocation is generated from the 9-hydroxyalkylxanthene, which then undergoes a rearrangement to expand the central ring, ultimately forming the seven-membered oxepine ring of the dibenzo[b,f]oxepine system. nih.govcdnsciencepub.comresearchgate.net For instance, the reduction of xanthene-9-carboxylic acid with lithium aluminum hydride yields the corresponding alcohol, which upon dehydration with phosphorus pentoxide in xylene, rearranges to form dibenz[b,f]oxepin (B1201610). cdnsciencepub.com The nature of the substituent on the alkyl group can influence the stability of the carbocation intermediates and thus the favorability of the rearrangement pathway. nih.gov

A more modern rearrangement strategy involves the use of manganese(III) acetate (B1210297) as an oxidizing agent. mdpi.combeilstein-journals.org Specifically, the oxidation of monoalkyl 2-(9H-xanthenyl)malonates with Mn(OAc)3 leads to the formation of dibenzo[b,f]oxepine carboxylates in good yields. acs.orgnih.gov This process is proposed to proceed through a 1,2-aryl radical rearrangement followed by oxidative decarboxylation. beilstein-journals.orgnih.govresearchgate.net This method offers a regioselective route to substituted dibenzo[b,f]oxepines. nih.govresearchgate.net For example, the oxidation of various monoalkyl 2-(9H-xanthenyl)malonates with manganese(III) acetate has been shown to produce the corresponding 9- or 10-dibenz[b,f]oxepincarboxylates with high regioselectivity. acs.org

Starting MaterialReagentProductYieldReference
Monoalkyl 2-(9H-xanthenyl)malonatesMn(OAc)₃9- or 10-Dibenz[b,f]oxepincarboxylatesGood acs.orgnih.gov
(1-Methoxyxanthenyl)malonateMn(OAc)₃Two regioisomeric dibenz[b,f]oxepincarboxylates- nih.gov

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

The advent of metal-catalyzed reactions has significantly broadened the scope and efficiency of dibenzo[b,f]oxepine synthesis, allowing for the construction of the core structure with greater functional group tolerance and diversity.

Ullmann-Type Coupling and Etherification Protocols

Ullmann-type coupling reactions are a cornerstone of diaryl ether synthesis and have been effectively applied to the construction of the dibenzo[b,f]oxepine framework. beilstein-journals.org These methods can be employed in both intramolecular and intermolecular fashions.

One common strategy involves an initial intermolecular Ullmann diaryl ether synthesis between a phenol (B47542) derivative and a halogenated acetophenone (B1666503). The resulting diphenyl ether derivative can then undergo further transformations, such as conversion of the ketone to an acid derivative, followed by a Friedel–Crafts reaction to close the seven-membered ring. nih.govresearchgate.net

Alternatively, intramolecular Ullmann-type etherification provides a direct route to the dibenzo[b,f]oxepine ring system from a suitably substituted diaryl precursor. nih.govacs.org This approach has been utilized as a key step in the synthesis of various pyrazole-fused dibenzo[b,f]oxepine derivatives. beilstein-journals.org A combination of Ullmann coupling with other reactions, such as ring-closing metathesis, has also been developed as an efficient two-step protocol for the synthesis of the dibenzo[b,f]oxepine scaffold. nih.govmdpi.com More recently, one-pot syntheses have been developed that combine Knoevenagel condensation with an Ullmann ether formation, which can proceed with or without a copper catalyst, to produce dibenzo[b,f]oxepines in high yields. nih.gov

PrecursorsKey Reaction StepsProductReference
Halogenated acetophenone and a phenol derivativeUllmann diaryl ether synthesis, Friedel-Crafts reactionDibenzo[b,f]oxepine nih.govresearchgate.net
o,o'-Halohydroxy-4,5-diarylpyrazoleIntramolecular Ullmann-type etherificationPyrazole-fused dibenzo[b,f]oxepine beilstein-journals.org
Halogen derivative and hydroxy derivative of styrene (B11656)Ullmann coupling, Ring-closing metathesisDibenzo[b,f]oxepine derivative nih.gov
2-Halogenobenzaldehyde and 2-(2-hydroxyphenyl) acetonitrile (B52724) derivativeKnoevenagel condensation, Ullmann ether formationDibenzo[b,f]oxepine nih.gov

Palladium-Catalyzed Approaches: Heck and Buchwald-Hartwig Variations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the synthesis of dibenzo[b,f]oxepines.

A notable approach involves a sequential Mizoroki-Heck reaction and palladium-catalyzed etherification. nih.govmdpi.com This strategy begins with a nucleophilic aromatic substitution reaction between 2-bromophenol (B46759) and 2-fluorobenzaldehyde (B47322) to form a diaryl ether. nih.gov The resulting aldehyde is then subjected to a Wittig olefination to introduce a vinyl group. nih.gov The final and key step is an intramolecular Mizoroki-Heck reaction of the bromoolefin diaryl ether, catalyzed by a palladium complex, to close the seven-membered ring and form the dibenzo[b,f]oxepine core. nih.gov The choice of phosphine (B1218219) ligands is crucial in this step to control the regioselectivity between the desired endo-cyclization product and a potential exo-cyclization byproduct. nih.gov

Another strategy employs a convergent synthesis that also utilizes a Heck reaction followed by an intramolecular Buchwald-Hartwig etherification. beilstein-journals.org In this method, aryl acrylates are coupled with aryl halides under Heck conditions. beilstein-journals.org The subsequent intramolecular palladium-catalyzed etherification of the resulting intermediate yields the C-10 carboxylate of dibenzo[b,f]oxepine. beilstein-journals.org The use of alpha-substituted acrylates is reported to mitigate issues of poor endo/exo regioselectivity in the intramolecular Heck reaction. beilstein-journals.org

A domino palladium-catalyzed Mizoroki-Heck–Buchwald-Hartwig synthesis has also been developed for analogous dibenzo[b,f]thiepins and can be applied to dibenzo[b,f]oxepines. beilstein-journals.org This process proceeds through a styrene intermediate to form the tricyclic system. beilstein-journals.org

Reaction Type Key Steps Catalyst/Reagents Notes
Intramolecular Mizoroki-Heck1. Nucleophilic aromatic substitution2. Wittig olefination3. Intramolecular Heck cyclizationPd2(dba)3, phosphine ligands, K2CO3, methyl triphenylphosphonium iodideLigand choice is critical for regioselectivity. nih.gov
Heck and Buchwald-Hartwig1. Heck coupling of aryl acrylates and aryl halides2. Intramolecular Buchwald-Hartwig etherificationPalladium catalystYields C-10 carboxylates of the dibenzo[b,f]oxepine system. beilstein-journals.org

Nickel(0)-Catalyzed Methodologies for Dibenzo[b,e]oxepines (as analogues)

While the provided outline specifies dibenzo[b,e]oxepines as analogues, research in this area provides valuable insights into metal-catalyzed cyclizations. A recently developed nickel-catalyzed divergent reductive-Heck reaction has been demonstrated for the synthesis of functionalized dibenzo[b,e]oxepines. acs.orgnih.govresearchgate.net This method utilizes 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene derivatives as starting materials. acs.orgnih.gov The reaction, catalyzed by Ni(0), proceeds with high regio- and stereoselectivity under mild conditions. acs.orgnih.gov The specific outcome of the reaction can be controlled by the choice of reducing agents and solvent systems. acs.orgnih.gov This protocol has a broad substrate scope and shows excellent tolerance to various functional groups. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Driven Annulations

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone in the synthesis of diaryl ethers, which are key precursors for the dibenzo[b,f]oxepine skeleton.

Intramolecular SNAr reactions provide a direct method for the cyclization step. One such method involves stilbene derivatives where one aromatic ring is activated by two strongly electron-withdrawing nitro groups and the other ring contains a nucleophilic hydroxyl group. nih.govmdpi.com The substitution of one of the nitro groups by the hydroxyl group leads to the formation of the dibenzo[b,f]oxepine ring with high yields, reportedly between 88% and 95%. nih.govmdpi.com The use of sodium azide (B81097) in the reaction medium has been shown to increase the reaction yield by approximately 50%. nih.govmdpi.com

A one-pot synthesis of substituted dibenzo[b,f]oxepines has been developed under transition-metal-free conditions, involving a cascade process. nih.govmdpi.com This reaction sequence begins with a nucleophilic aromatic substitution, which is then followed by an intramolecular Knoevenagel condensation. nih.govmdpi.com This approach has been reported to achieve a yield of 77%. nih.govmdpi.com Another similar one-step method involves the reaction of a 2-halogenobenzaldehyde with a 2-(2-hydroxyphenyl) acetonitrile derivative, which proceeds through a sequential aldol (B89426) condensation and an intramolecular ether formation. nih.govmdpi.com

Method Key Features Yield Reference
Intramolecular SNArStilbene derivative with nitro and hydroxyl groups.88-95% nih.govmdpi.com
Cascade SNAr/Knoevenagel CondensationOne-pot, transition-metal-free.77% nih.govmdpi.com

Intramolecular Ring-Closing Metathesis (RCM) as a Cyclization Strategy

Ring-closing metathesis (RCM) has emerged as a powerful and efficient method for the construction of various carbo- and heterocyclic rings, including the dibenzo[b,f]oxepine system. researchgate.net An efficient two-step protocol involves an initial Ullmann-type coupling to form a heteroatom-tethered diene, followed by RCM to close the seven-membered ring. nih.govmdpi.comresearchgate.net

For instance, bis(2-vinylphenyl) ether can be synthesized and then subjected to RCM. acs.org In the presence of a second-generation Hoveyda-Grubbs catalyst, this diene undergoes cyclization to afford dibenzo[b,f]oxepine in excellent yield (91%). acs.orgsemanticscholar.org This RCM approach offers an advantage over some intramolecular Heck reactions where the formation of a six-membered ring via exo-cyclization can be a competing pathway. acs.org The RCM of bis(2-vinylphenyl) ether, however, exclusively yields the desired seven-membered dibenzo[b,f]oxepine. acs.org

McMurry Reactions for the Construction of the Dibenzo[b,f]oxepine Ring System

The intramolecular McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, is another effective strategy for synthesizing dibenzo[b,f]oxepines. nih.govmdpi.com The required precursors for this reaction are diaryl ethers containing two aldehyde groups. nih.govwordpress.comnih.gov These diaryl ethers can be synthesized in good yields by reacting salicylaldehydes with fluorobenzaldehydes, often under microwave-assisted conditions without the need for a catalyst. wordpress.comnih.govsemanticscholar.org

The subsequent intramolecular McMurry reaction on the synthesized diaryl ethers is typically carried out using titanium tetrachloride (TiCl4) and zinc (Zn) as the reducing agent in tetrahydrofuran (B95107) (THF). nih.govwordpress.comnih.gov This cyclization step produces the target dibenzo[b,f]oxepine system in moderate yields, generally reported to be in the range of 53–55%. nih.govmdpi.comwordpress.comnih.gov The proposed mechanism is thought to proceed through the dimerization of ketyl radicals to form a metallopinacol intermediate. nih.govmdpi.com

Reaction Precursor Reagents Yield
Intramolecular McMurry ReactionDiaryl ether with two aldehyde groupsTiCl4/Zn in THF53-55% nih.govmdpi.comwordpress.comnih.gov

Alkyne-Aldehyde Metathesis as a Cycloaddition Pathway

A notable advancement in the synthesis of dibenzo[b,f]oxepine derivatives is the application of alkyne-aldehyde metathesis. This method provides an efficient route to functionalized dibenzo[b,f]oxepines. rsc.org Research by Bera and colleagues has demonstrated the efficacy of iron(III) chloride (FeCl₃) as a catalyst for the intramolecular alkyne-aldehyde metathesis of 2-(2'-phenylethynyl-phenyloxy)-benzaldehyde derivatives. rsc.orgresearchgate.net This reaction proceeds under mild conditions and exhibits high regio- and chemoselectivity, leading to the formation of 10-acyldibenzo[b,f]oxepines in good yields. rsc.orgbeilstein-journals.org The proposed mechanism involves a [2+2] cycloaddition between the alkyne and aldehyde moieties, catalyzed by the Lewis acidic FeCl₃. researchgate.netbeilstein-journals.org

The significance of this methodology lies in its use of an inexpensive and environmentally benign catalyst, offering a sustainable alternative to other metal catalysts like gold, indium, or silver. rsc.orgrsc.org The reaction tolerates a variety of substituents on the aromatic rings, allowing for the synthesis of a diverse library of dibenzo[b,f]oxepine derivatives. rsc.org

Development of One-Pot and Multicomponent Cascade Synthesis Protocols

One-pot and multicomponent cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules like dibenzo[b,f]oxepines. These strategies streamline synthetic sequences by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates and reducing waste.

A noteworthy example is the one-pot synthesis of substituted dibenzo[b,f]oxepines under transition-metal-free conditions. nih.govacs.org This cascade process involves an initial intermolecular nucleophilic aromatic substitution (SNAᵣ) followed by an intramolecular Knoevenagel condensation. nih.govacs.orgresearchgate.net For instance, the reaction of a substituted 2-nitrophenol (B165410) with a 2-fluorobenzaldehyde derivative in the presence of a base like cesium carbonate (Cs₂CO₃) in a suitable solvent such as N,N-dimethylformamide (DMF) leads to the formation of the dibenzo[b,f]oxepine scaffold in moderate to good yields. acs.org This methodology was successfully applied to the total synthesis of the natural product bauhinoxepin C. nih.govresearchgate.net

Another versatile one-pot approach involves a palladium-catalyzed domino reaction sequence. For example, a Mizoroki–Heck reaction followed by a Buchwald–Hartwig amination or etherification has been used to construct dibenzo[b,f]azepine and dibenzo[b,f]oxepine derivatives, respectively. beilstein-journals.org Similarly, copper-assisted and copper-free one-pot cascade reactions have been developed for the synthesis of functionalized dibenzo[b,f]oxepines. mdpi.com These multicomponent reactions often demonstrate high efficiency and allow for the rapid generation of molecular diversity. acs.org

Strategies for Regioselective Introduction of Methyl Substituents (e.g., at C-2 Position)

The regioselective introduction of substituents, particularly methyl groups, onto the dibenzo[b,f]oxepine core is crucial for structure-activity relationship studies and the development of targeted therapeutic agents. The synthesis of 2-methyldibenzo[b,f]oxepine and its derivatives often relies on the use of appropriately substituted starting materials.

For instance, in the one-pot synthesis involving SNAᵣ and Knoevenagel condensation, starting with 2-methyl-3-nitrophenol (B1294317) allows for the specific placement of a methyl group on one of the benzene (B151609) rings of the final dibenzo[b,f]oxepine product. acs.org Similarly, the synthesis of 2-methyldibenzo[b,e]oxepin-11(6H)-one derivatives has been achieved by starting with 2-[(4-methyl-phenoxy)methyl]benzoic acid, which is prepared from phthalide (B148349) and 4-methyl-potassium phenoxide. nih.gov

Directed metalation is another powerful strategy for achieving regioselectivity. While not explicitly detailed for this compound in the provided context, analogous carbanion-mediated routes have been used for the regioselective synthesis of related heterocyclic systems like acridones and dibenzo[b,f]azepinones, where the position of metalation is controlled by directing groups. acs.org Nickel-catalyzed reductive-Heck reactions have also been shown to provide regio- and stereoselective access to functionalized dibenzo[b,e]oxepine scaffolds. researchgate.netnih.gov

General Functionalization and Diversification Strategies for the Dibenzo[b,f]oxepine Scaffold

Once the core dibenzo[b,f]oxepine scaffold is assembled, further functionalization and diversification can be achieved through various chemical transformations. The presence of functional group handles allows for the introduction of a wide range of substituents, enabling the creation of libraries of compounds for biological screening.

For example, the allyl moiety introduced via N-allylation in the analogous dibenzo[b,f]azepine system allows for facile further functionalization. beilstein-journals.org Halogenated dibenzo[b,f]oxepines, synthesized through methods like alkyne-aldehyde metathesis using halogen-substituted precursors, are valuable intermediates for cross-coupling reactions, providing access to a wide array of structurally diverse derivatives. researchgate.net

Other functionalization strategies include:

Oxidative Ring Expansion: Treatment of 2-(9-xanthenyl)malonates with manganese(III) acetate results in an oxidative ring expansion to yield C-10 carboxylate derivatives of dibenzo[b,f]oxepine. beilstein-journals.org

Intramolecular McMurry Reaction: Diaryl ethers, prepared from salicylaldehydes and fluorobenzaldehydes, can undergo an intramolecular McMurry reaction using a TiCl₄/Zn catalyst to form the dibenzo[b,f]oxepine ring system. nih.govresearchgate.net

C-H Bond Functionalization: Ring expansion via C-H functionalization represents another avenue for modifying the scaffold. beilstein-journals.org

These diversification strategies are instrumental in exploring the chemical space around the dibenzo[b,f]oxepine core and identifying new compounds with desired properties.

Data Tables

Table 1: One-Pot Synthesis of Substituted Dibenzo[b,f]oxepines

Starting Materials Reaction Type Catalyst/Reagents Product Yield Reference
2-Methyl-3-nitrophenol, 2-Fluorobenzaldehyde SNAr / Knoevenagel Cs₂CO₃, DMF Substituted Dibenzo[b,f]oxepine Up to 80% acs.org
2-Bromostyrene, 2-Chloroaniline Mizoroki-Heck / Buchwald-Hartwig Pd-catalyst Dibenzo[b,f]azepine Up to 99% beilstein-journals.org

Table 2: Alkyne-Aldehyde Metathesis for Dibenzo[b,f]oxepine Synthesis

Substrate Catalyst Product Yield Reference
2-(2'-phenylethynyl-phenyloxy)-benzaldehyde FeCl₃ 10-Acyldibenzo[b,f]oxepine Good rsc.orgbeilstein-journals.org

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Key Cyclization Reactions

The construction of the tricyclic dibenzo[b,f]oxepine core is the cornerstone of synthesizing its 2-methyl derivative. This is achieved through several distinct cyclization strategies, each with a unique mechanistic underpinning.

Carbocation intermediates play a pivotal role in certain ring-expansion and cyclization reactions that yield the dibenzo[b,f]oxepine skeleton.

Wagner-Meerwein Rearrangement : One of the classic methods to obtain the dibenzo[b,f]oxepine scaffold is through the Wagner-Meerwein rearrangement of 9-hydroxyalkylxanthene derivatives. mdpi.comnih.gov In this reaction, a substance like phosphorus(V) oxide is used to generate a carbocation (C1) from the precursor alcohol. mdpi.com This carbocation can then rearrange via a transition state to a more stable carbocation (C2), which subsequently forms the desired seven-membered oxepine ring. mdpi.comnih.gov The stability of the carbocations, and thus the favorability of the rearrangement, is influenced by the substituents present. mdpi.comnih.gov For instance, the formolysis of the tosylate of 9-hydroxymethyl-9-methylxanthene leads to the formation of 10-methyldibenz[b,f]oxepin through a similar ring expansion. cdnsciencepub.com

Friedel-Crafts Reaction : Intramolecular Friedel-Crafts reactions are another avenue for constructing the dibenzo[b,f]oxepine ring. This approach typically involves the cyclization of precursors like 2-(phenoxymethyl)benzoic acids. researchgate.netnih.gov The reaction of these acids with thionyl chloride generates the corresponding acid chlorides, which then undergo an intramolecular electrophilic aromatic substitution (acylation) in the presence of a Lewis acid to close the seven-membered ring, forming a dibenzo[b,e]oxepin-11(6H)-one. nih.gov A cooperative system of FeCl2 and dichloromethyl methyl ether has also been developed for this direct intramolecular ortho-acylation. researchgate.net

Table 1: Examples of Carbocation-Mediated Reactions

Reaction Type Precursor Reagents/Conditions Product Citation
Wagner-Meerwein 9-Hydroxyalkylxanthene Phosphorus (V) oxide, xylene Dibenzo[b,f]oxepine mdpi.comnih.gov
Friedel-Crafts 2-(Phenoxymethyl)benzoic acid 1. Thionyl chloride 2. Lewis Acid (e.g., AlCl₃) Dibenzo[b,e]oxepin-11(6H)-one researchgate.netnih.gov

Radical chemistry offers powerful methods for forming the dibenzo[b,f]oxepine ring system, often through oxidative rearrangement or coupling reactions.

Manganese(III)-Based Oxidative Rearrangement : A notable method involves the use of manganese(III) acetate (B1210297) [Mn(OAc)₃] to induce an oxidative 1,2-radical rearrangement. mdpi.commdpi.com This process can be used to synthesize dibenzo[b,f]oxepines from monoalkyl 2-(9H-xanthenyl)malonates. researchgate.net The reaction, conducted in boiling glacial acetic acid with an excess of Mn(OAc)₃, is proposed to proceed via a 1,2-aryl radical rearrangement followed by oxidative decarboxylation to yield dibenzo[b,f]oxepine carboxylates. researchgate.net

McMurry Reaction : The intramolecular McMurry reaction provides a pathway to dibenzo[b,f]oxepines from diaryl ether dicarbaldehydes. mdpi.com This reaction uses a low-valent titanium reagent, typically generated from TiCl₄ and a reducing agent like zinc, to effect a reductive coupling of the two aldehyde groups. mdpi.comresearchgate.net The mechanism is believed to proceed through the formation of ketyl radicals, which dimerize to form a metallopinacol intermediate before being deoxygenated to form the central double bond of the oxepine ring. mdpi.com

Other Radical Cyclizations : Decarbonylative radical cyclization onto a quinone unit has been employed in the synthesis of bauhinoxepine J, a naturally occurring dibenzo[b,f]oxepine. tsijournals.com

Table 2: Radical-Mediated Cyclization Methods

Reaction Name Substrate Key Reagents Key Intermediate Citation
Mn(III)-Based Rearrangement Monoalkyl 2-(9H-xanthenyl)malonates Mn(OAc)₃, glacial AcOH Aryl radical mdpi.comresearchgate.net
McMurry Reaction Diaryl ether dicarbaldehydes TiCl₄, Zn Ketyl radical mdpi.comresearchgate.net

Transition metals, particularly palladium, copper, and ruthenium, are instrumental in catalyzing various C-C and C-O bond-forming reactions to construct the dibenzo[b,f]oxepine framework with high efficiency.

Palladium-Catalyzed Reactions : Sequential palladium-catalyzed reactions are effective for synthesizing the dibenzo[b,f]oxepine core. mdpi.com One protocol involves an intramolecular Mizoroki–Heck reaction of diaryl ethers. mdpi.com This process can start with a nucleophilic aromatic substitution to form a diaryl ether, which is then subjected to Wittig olefination. The final ring closure is achieved via the intramolecular Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with the newly formed alkene. mdpi.com

Copper-Catalyzed Ullmann Coupling : The Ullmann condensation or coupling reaction is a classic method for forming diaryl ethers, a key step in many dibenzo[b,f]oxepine syntheses. mdpi.comnih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). mdpi.com In some cascade processes, an intramolecular Ullmann-type etherification serves as the final ring-closing step. mdpi.comresearchgate.net

Ring-Closing Metathesis (RCM) : This powerful reaction, often catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, can be used to form the seven-membered ring. acs.org The synthesis involves preparing a heteroatom-tethered diene, such as a bis(2-vinylphenyl) ether, which then undergoes RCM to yield the dibenzo[b,f]oxepine with the expulsion of ethylene. acs.org

Table 3: Overview of Transition Metal-Mediated Syntheses

Catalyst Type Reaction Key Features Citation
Palladium Mizoroki-Heck Reaction Intramolecular cyclization of an aryl halide onto an alkene. mdpi.commdpi.com
Copper Ullmann Coupling Formation of the diaryl ether bond. mdpi.comresearchgate.net
Ruthenium Ring-Closing Metathesis Cyclization of a diene precursor. acs.org

Intramolecular nucleophilic aromatic substitution (SNAr) is a highly effective method for the final ring-closing etherification, especially when one of the aromatic rings is activated by electron-withdrawing groups.

The synthesis of certain dibenzo[b,f]oxepines relies on an intramolecular SNAr reaction where a hydroxyl group displaces a leaving group (e.g., a nitro group or a halogen) on an adjacent, activated aromatic ring. mdpi.comnih.gov For this reaction to proceed, the target ring must be sufficiently electron-deficient. This is often achieved by incorporating strongly electron-withdrawing substituents, such as two nitro groups, onto the stilbene (B7821643) ring system that serves as the precursor. mdpi.comnih.gov The presence of a donating hydroxyl group on the second ring facilitates the nucleophilic attack. mdpi.comnih.gov The reaction is often conducted in the presence of a base, and the use of sodium azide (B81097) has been shown to increase the reaction yield significantly. mdpi.comnih.gov The mechanism involves the attack of the phenoxide ion on the electron-deficient aromatic ring to form a Meisenheimer complex, which then collapses by expelling the leaving group to form the stable ether linkage of the dibenzo[b,f]oxepine. researchgate.net

Knoevenagel condensation is frequently a key step in elegant one-pot or cascade reactions that assemble the dibenzo[b,f]oxepine scaffold from simpler starting materials. mdpi.comnih.gov These multi-step sequences offer high synthetic efficiency.

One common strategy involves the reaction between a 2-halobenzaldehyde and a (2-hydroxyphenyl)acetonitrile (B171700) derivative. mdpi.comnih.gov This can proceed via a sequential aldol-type condensation and an intramolecular ether formation. nih.gov A more frequently cited pathway is a cascade process that begins with an intermolecular nucleophilic aromatic substitution (SNAr) to form a biaryl ether, which then undergoes an intramolecular Knoevenagel condensation to furnish the final product. thieme-connect.comacs.orgdoi.org For example, reacting a 2-fluorobenzaldehyde (B47322) with a substituted 2-methylpyridine (B31789) 1-oxide initiates with SNAr to form a biaryl ether, which then cyclizes via an intramolecular Knoevenagel condensation between the methyl group (activated by the N-oxide) and the aldehyde. doi.org

In another variation, the cascade is proposed to start with a Knoevenagel condensation between the reactants, followed by an intramolecular cyclization, such as an Ullmann ether formation, to close the ring. mdpi.comnih.govresearchgate.net The choice of reactants and conditions dictates which mechanistic pathway—SNAr followed by Knoevenagel, or Knoevenagel followed by etherification—is dominant. acs.orgresearchgate.net

Chemical Reactivity of the Dibenzo[b,f]oxepine Ring System

Once formed, the 2-Methyldibenzo[b,f]oxepine core can undergo further chemical transformations. The reactivity is influenced by the electron-rich aromatic rings, the central seven-membered oxepine ring containing a double bond, and the methyl substituent.

Reduction : The central double bond of the dibenzo[b,f]oxepine ring is susceptible to reduction. For instance, during the reduction of a nitro-substituted dibenzo[b,f]oxepine using hydrazine (B178648) and palladium on carbon, both the nitro group and the double bond of the oxepine ring were reduced. mdpi.com

Oxidation : The oxepine ring can be oxidized. The synthesis of this compound-10,11-dione from the corresponding 2,2'-oxydibenzaldehyde derivative has been reported, demonstrating that the carbons of the central double bond can be converted into carbonyl groups. rsc.org Oxidation of the parent dibenz[b,f]oxepin (B1201610) with sodium dichromate in acetic acid has also been noted to give an acidic product. cdnsciencepub.com

Substitution and Functionalization : The aromatic rings of the scaffold can undergo substitution reactions. Furthermore, functional groups attached to the ring can be modified. For example, azo groups have been incorporated onto the dibenzo[b,f]oxepine framework for applications in photopharmacology. mdpi.com

Electrophilic and Nucleophilic Substitution on Aromatic Moieties

The benzene (B151609) rings of the dibenzo[b,f]oxepine system are susceptible to substitution reactions typical of aromatic compounds. The precise nature of these reactions is often directed by the existing substituents on the rings.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a prominent reaction in the synthesis and functionalization of the dibenzo[b,f]oxepine skeleton. mdpi.comresearchgate.net This type of reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as nitro groups.

One-pot cascade reactions that involve an initial intermolecular nucleophilic aromatic substitution followed by a Knoevenagel condensation are an efficient method for constructing the dibenzo[b,f]oxepine framework under transition-metal-free conditions. researchgate.netmdpi.com For instance, the reaction between a substituted phenol and an activated fluorobenzaldehyde derivative can initiate the formation of the core structure. researchgate.net

Furthermore, existing dibenzo[b,f]oxepine structures bearing nitro groups can undergo selective nucleophilic substitution. In 1,3-dinitro[b,f]dibenzoxepine, the nitro group at the 1-position (the peri-nitro group) is selectively replaced by O- and S-nucleophiles. researchgate.net A method developed by Krawczyk et al. involves the intramolecular SNAr of stilbene derivatives bearing two strongly electron-withdrawing nitro groups on one ring and a donating hydroxyl group on the other. mdpi.comnih.gov The substitution of one nitro group by the hydroxyl group leads to the cyclization and formation of the dibenzo[b,f]oxepine ring with high yields, often enhanced by the presence of sodium azide. mdpi.comnih.gov

Electrophilic Aromatic Substitution:

The electron-rich aromatic rings of dibenzo[b,f]oxepine derivatives can also undergo electrophilic aromatic substitution, including nitration and halogenation, to introduce various functional groups. The regioselectivity of these substitutions is influenced by the directing effects of the substituents already present on the tricyclic system, such as the methyl group in this compound.

Reactions Involving the Oxepine Ring Double Bond

The central oxepine ring contains a double bond (at the 10,11-position) that is a key feature of the molecule's structure and reactivity. This bond can participate in addition reactions and is crucial in several synthetic strategies.

One notable reaction is the reduction of this double bond. During the reduction of a nitro group on the dibenzo[b,f]oxepine scaffold using reagents like hydrazine with a palladium on carbon catalyst, the double bond of the oxepine ring can also be unintentionally reduced. mdpi.com This indicates the susceptibility of the double bond to catalytic hydrogenation conditions.

Conversely, the formation of this double bond is the final step in powerful synthetic methods like ring-closing metathesis (RCM). mdpi.comacs.org This reaction, often employing second-generation Grubbs or Hoveyda-Grubbs catalysts, starts with a heteroatom-tethered diene (e.g., a bis(2-vinylphenyl) ether) and proceeds via metathesis to close the seven-membered ring, thus creating the dibenzo[b,f]oxepine structure. acs.orgresearchgate.net The intramolecular McMurry reaction, which uses reagents like TiCl₄/Zn, is another method that forms this double bond through the reductive coupling of two carbonyl groups on a diaryl ether precursor. mdpi.comresearchgate.net

Stereochemical Aspects and Isomerization Dynamics

The geometry of the dibenzo[b,f]oxepine scaffold is non-planar, adopting a folded conformation. nih.gov This inherent three-dimensionality gives rise to interesting stereochemical properties, especially when substituents are introduced that allow for isomerism.

E/Z Isomerization of Substituted Dibenzo[b,f]oxepines, including Azo-Hybrids

A significant area of research involves the incorporation of photoswitchable groups, such as azo bonds, into the dibenzo[b,f]oxepine framework. promovendi.pl These azo-hybrid molecules can exist as two distinct geometric isomers, E (trans) and Z (cis), which can be interconverted using light, making them of interest as photochromic molecular switches. mdpi.commdpi.comresearchgate.net

The isomerization process is typically controlled by irradiating the compound with light of a specific wavelength. researchgate.netdntb.gov.uagrafiati.com The E→Z isomerization of azo compounds generally occurs upon exposure to UV light, while the reverse Z→E transition can be triggered by visible light or occurs thermally. promovendi.pl A key feature of these molecules is the "clean" and efficient photochemical isomerization around the azo bond when the chromophore absorbs a photon. mdpi.com The absorption spectra, and thus the wavelengths required for switching, are dependent on the substituents attached to the azobenzene (B91143) moiety. mdpi.com

Research has focused on creating azo-dibenzo[b,f]oxepine derivatives where the isomerization can be controlled using visible light for both transitions, which is often achieved by strategic placement of substituents on the azobenzene portion of the hybrid molecule. mdpi.commdpi.com For example, the introduction of fluorine atoms into the azobenzene structure can help separate the n→π* absorption bands of the E and Z isomers, allowing for more selective photo-control. promovendi.pl

Detailed studies have quantified the dynamics of this isomerization. For certain (E)-1-(4-fluorophenyl)-2-(methoxydibenzo[b,f]oxepin-3-yl)diazenes, the transition from the E to the Z isomer can be induced with green light (505-535 nm), while for others, violet light is used. mdpi.com The stability of the resulting isomers has also been examined, with some Z isomers showing only a slight decrease in concentration over several hours. mdpi.com

Photochemical Isomerization Data for Selected Azo-Dibenzo[b,f]oxepine Derivatives mdpi.com
CompoundIsomerization StudiedIrradiation WavelengthMaximum Conversion to Z-IsomerNotes
Compound 9eE → Z505-535 nm (Green Light)>69%Features an azo stilbene group.
Compound 9fE → ZViolet Light44.71%-
Compound 7a-eZ → E390 nm-Photoisomerization kinetics from Z to E were studied.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of a dibenzo[b,f]oxepine derivative is characterized by signals in the aromatic region, typically between 6.5 and 8.4 ppm, and signals for any aliphatic protons. nih.gov The olefinic protons of the central seven-membered ring often appear around 7.0 ppm. nih.gov

For a 2-methyl substituted analogue like 2-Methyldibenzo[b,f]oxepine-10,11-dione, the methyl protons are expected to produce a singlet in the upfield region of the aromatic spectrum. In the case of this compound-10,11-dione, this singlet appears at approximately 2.38 ppm. The aromatic protons will exhibit complex multiplets due to spin-spin coupling, with their chemical shifts influenced by the position on the dibenzo[b,f]oxepine framework and the electronic effects of the substituents. The protons on the methyl-substituted benzene (B151609) ring are expected to show shifts and coupling patterns characteristic of a trisubstituted benzene ring.

Table 1: Representative ¹H NMR Chemical Shifts for a Methyl-Substituted Dibenzo[b,f]oxepine Derivative.

Proton Exemplary Chemical Shift (δ, ppm) in this compound-10,11-dione Multiplicity
Methyl (at C-2)2.38s (singlet)
Aromatic7.29-7.83m (multiplet)

Data sourced from a study on this compound-10,11-dione in CDCl₃. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Investigations

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the spectrum would show distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the oxepine ring. The chemical shift of the methyl carbon typically appears in the range of 20-25 ppm. The aromatic and oxepine carbons resonate in the downfield region, generally between 110 and 160 ppm.

In the related compound, this compound-10,11-dione, the methyl carbon signal is observed at 20.9 ppm. The carbonyl carbons (C-10 and C-11) are significantly deshielded and appear at much lower fields, around 180-190 ppm. The remaining aromatic carbons show a range of chemical shifts reflecting their position relative to the methyl group, the oxygen bridge, and the dione (B5365651) functionality.

Table 2: Representative ¹³C NMR Chemical Shifts for a Methyl-Substituted Dibenzo[b,f]oxepine Derivative.

Carbon Exemplary Chemical Shift (δ, ppm) in this compound-10,11-dione
Methyl (at C-2)20.9
Aromatic & Olefinic123.6 - 155.8
Carbonyl (C-10, C-11)180.9, 181.8

Data sourced from a study on this compound-10,11-dione in CDCl₃. researchgate.net

Application of Substituent-Induced Chemical Shift (SCS) Parameters

Substituent-Induced Chemical Shift (SCS) parameters are used to predict the ¹³C NMR chemical shifts of substituted aromatic compounds by adding empirically derived substituent effects to the chemical shifts of the parent unsubstituted compound (e.g., benzene). The effect of a substituent on the chemical shifts of the aromatic carbons is most pronounced at the ipso- (the carbon bearing the substituent), ortho-, meta-, and para-positions.

While specific SCS parameters for the this compound system are not extensively documented, the general principles can be applied. A methyl group is an electron-donating group through an inductive effect, which typically causes shielding (an upfield shift) of the ortho- and para-carbons and a smaller effect on the meta-carbon. The ipso-carbon experiences a deshielding effect. These predictable shifts can aid in the assignment of signals in the ¹³C NMR spectrum of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of a dibenzo[b,f]oxepine derivative typically shows characteristic bands for aromatic C-H stretching in the range of 3080–3030 cm⁻¹. scirp.org Aromatic C=C stretching vibrations are visible in the 1625–1440 cm⁻¹ region. scirp.org For this compound, additional bands corresponding to the C-H stretching and bending vibrations of the methyl group would be expected. The ether linkage (C-O-C) of the oxepine ring gives rise to characteristic stretching vibrations, typically in the 1250-1050 cm⁻¹ region.

In the case of this compound-10,11-dione, the IR spectrum is dominated by a strong absorption band for the C=O stretching of the dione group at approximately 1692 cm⁻¹. Aromatic C=C stretching is observed at 1604 cm⁻¹, and the C-O-C stretch appears at 1219 cm⁻¹. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to show strong signals for the aromatic ring vibrations. The C-H stretching of the methyl group and the ring breathing modes would also be prominent. While a specific Raman spectrum for this compound is not available, the spectra of related methyl-substituted aromatic compounds show characteristic bands for methyl C-H stretching around 2930-2960 cm⁻¹ and methyl deformation modes in the 1450-1460 cm⁻¹ region. scielo.brspectroscopyonline.com

Table 3: Characteristic IR and Expected Raman Frequencies for this compound.

Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
Aromatic C-H Stretch3100 - 30003100 - 3000
Methyl C-H Stretch2970 - 28502970 - 2850
Aromatic C=C Stretch1625 - 14401625 - 1440
Methyl Deformation~1460, ~1375~1460, ~1375
C-O-C Stretch1250 - 1050Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of dibenzo[b,f]oxepine and its derivatives is characterized by absorption bands corresponding to π→π* transitions within the aromatic system. For instance, new dibenz[b,f]oxepins isolated from Cercis chinensis show absorption maxima around 248 nm and 292 nm. promovendi.pl

Characterization of E/Z Isomer Absorption Profiles

In derivatives of dibenzo[b,f]oxepine that contain a photoswitchable group, such as an azo (-N=N-) bond, UV-Vis spectroscopy is a powerful tool for characterizing the E/Z isomers and monitoring their interconversion. The E (trans) and Z (cis) isomers of azobenzene (B91143) derivatives have distinct absorption spectra. Typically, the E isomer has a strong π→π* absorption band at a shorter wavelength and a weaker n→π* band at a longer wavelength. The Z isomer often shows a red-shifted and less intense π→π* band and a more prominent n→π* band. promovendi.plmdpi.com

Studies on azo-dibenzo[b,f]oxepine derivatives have demonstrated that irradiation with light of a specific wavelength can induce E-to-Z or Z-to-E isomerization. researchgate.netmdpi.comresearchgate.net For example, irradiating the E isomer with UV light (e.g., 365 nm) can lead to the formation of the Z isomer, which can be observed by the appearance of its characteristic absorption bands in the UV-Vis spectrum. The reverse Z-to-E isomerization can often be triggered by visible light or occurs thermally. The separation of the n→π* absorption bands for the E and Z isomers is critical for achieving selective photo-switching, and this can be influenced by the substitution pattern on the aromatic rings. sciprofiles.commdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Determination

Mass spectrometry is an essential analytical technique for the structural elucidation of novel compounds, providing vital information on the molecular weight and elemental composition, as well as insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is pivotal for unequivocally confirming its molecular formula, while electron ionization (EI) mass spectrometry helps in determining its fragmentation pathways.

Molecular Mass and Formula Confirmation

The molecular formula for this compound is C₁₅H₁₂O. High-resolution mass spectrometry provides the high-accuracy mass measurement necessary to confirm this elemental composition, distinguishing it from other potential isobaric compounds. This technique is routinely applied in the characterization of new dibenzo[b,f]oxepine derivatives. rsc.orgmdpi.com For instance, HREI-MS (High-Resolution Electron Ionization Mass Spectrometry) was used to establish the molecular formula of newly isolated dibenz[b,f]oxepins from natural sources, confirming the presence and composition of the core structure and its substituents. tandfonline.com The exact mass of this compound can be calculated and then compared with the experimental value obtained from an HRMS instrument.

Interactive Data Table: Molecular Formula and Mass of this compound

PropertyValue
Molecular FormulaC₁₅H₁₂O
Monoisotopic Mass208.08882 u
Nominal Mass208 u
Main Isotopes¹²C, ¹H, ¹⁶O

Fragmentation Pathway Determination

The fragmentation of this compound under electron ionization (EI) provides a characteristic fingerprint that aids in its identification and structural confirmation. The study of fragmentation patterns in related dibenzo-oxepine structures reveals common pathways that are applicable to the 2-methyl derivative. nih.govnist.gov

Upon electron impact, a molecular ion (M⁺˙) is formed, which is expected to be prominent in the spectrum due to the stability of the aromatic tricyclic system. The primary fragmentation events for methyl-substituted aromatic compounds typically involve the loss of a hydrogen radical (H˙) or the entire methyl group (˙CH₃).

Formation of [M-H]⁺ Ion: The loss of a hydrogen radical from the methyl group leads to the formation of a highly stable benzyl-type cation (m/z 207). This ion is resonance-stabilized across the dibenzo[b,f]oxepine system.

Formation of [M-CH₃]⁺ Ion: Cleavage of the C-C bond can result in the loss of a methyl radical, yielding a cation at m/z 193.

Ring Contraction and CO Expulsion: A characteristic fragmentation pathway for oxygen-containing heterocyclic systems involves the expulsion of a neutral carbon monoxide (CO) molecule. The molecular ion (m/z 208) can rearrange and lose CO to form a fluorenyl-type cation radical at m/z 180.

Formation of the Phenyl Cation: Further fragmentation can lead to the formation of smaller, stable aromatic ions, such as the phenyl cation (C₆H₅⁺) at m/z 77.

Studies on the mass spectrometric behavior of various dibenzo-oxepine derivatives, such as dibenz[b,e]oxepin-11(6H)-one and other substituted analogs, have demonstrated the stability of the core ring system and have helped to elucidate these general fragmentation principles. nist.govresearchgate.netnih.gov

Interactive Data Table: Proposed EI-MS Fragmentation of this compound

m/z (Daltons)Proposed IonFormulaFragmentation Pathway
208Molecular Ion (M⁺˙)[C₁₅H₁₂O]⁺˙Ionization of parent molecule
207[M-H]⁺[C₁₅H₁₁O]⁺Loss of H˙ from methyl group
193[M-CH₃]⁺[C₁₄H₉O]⁺Loss of ˙CH₃ radical
180[M-CO]⁺˙[C₁₄H₁₂]⁺˙Loss of neutral CO from M⁺˙
179[M-H-CO]⁺[C₁₄H₁₁]⁺Loss of H˙ from [M-CO]⁺˙
165[C₁₃H₉]⁺[C₁₄H₉O - CO]⁺Loss of CO from [M-CH₃]⁺
77Phenyl Cation[C₆H₅]⁺Cleavage of the ring system

Computational Chemistry and Theoretical Modeling of 2 Methyldibenzo B,f Oxepine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant method in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing systems like 2-Methyldibenzo[b,f]oxepine.

The first step in the computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as its equilibrium structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(2d,p), the geometry of the molecule is optimized by finding the minimum energy conformation. nih.govmdpi.comresearchgate.net

Table 1: Calculated Geometric Parameters for the Dibenzo[b,f]oxepine Scaffold This table presents typical geometric parameters for the core dibenzo[b,f]oxepine ring system based on DFT calculations. The presence of a methyl group at the 2-position would cause slight deviations from these values.

Parameter Description Typical Calculated Value
Dihedral Angle Angle between the planes of the two benzene (B151609) rings 64.9° - 68.8° nih.govmdpi.commdpi.com

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. The dibenzo[b,f]oxepine scaffold's defining feature is its non-planar, "basket" conformation. nih.govmdpi.commdpi.com This inherent three-dimensionality is a critical aspect of its interaction with biological targets. The central seven-membered oxepine ring is flexible, but the fusion to the rigid benzene rings restricts its conformational freedom to the distinct boat-like geometry. The methyl group at the 2-position is a relatively small substituent and is unlikely to introduce new stable conformers; however, its rotational orientation relative to the aromatic ring would be determined during geometry optimization.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. scholarsresearchlibrary.com

For dibenzo[b,f]oxepine derivatives, DFT calculations have shown HOMO-LUMO gaps typically in the range of 3.6 to 4.1 eV. nih.gov A smaller gap suggests the molecule is more easily excitable and more chemically reactive. scholarsresearchlibrary.com The introduction of a methyl group, which is weakly electron-donating, at the 2-position is expected to slightly raise the HOMO energy and have a minimal effect on the LUMO energy, likely resulting in a marginally smaller HOMO-LUMO gap compared to the unsubstituted parent compound.

Table 2: Representative Frontier Orbital Energies for Dibenzo[b,f]oxepine Derivatives Data derived from studies on various dibenzo[b,f]oxepine derivatives, illustrating typical energy ranges. nih.gov

Molecular Orbital Energy Range (eV) Description
HOMO -5.9 to -6.2 Highest Occupied Molecular Orbital
LUMO -1.9 to -2.2 Lowest Unoccupied Molecular Orbital

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.dejuniperpublishers.com This analysis is particularly useful for understanding charge distribution and delocalization effects, such as hyperconjugation and donor-acceptor interactions within a molecule. uni-muenchen.de

For this compound, an NBO analysis would quantify the interactions between the filled (donor) and empty (acceptor) orbitals. Key interactions would include:

The delocalization of electron density from the oxygen atom's lone pairs into the antibonding orbitals of adjacent carbon-carbon bonds.

Hyperconjugative interactions between the sigma (σ) bonds of the C-H bonds in the methyl group and the pi (π*) antibonding orbitals of the benzene ring. These interactions contribute to the stability of the molecule and influence its electronic properties.

The analysis provides a detailed picture of how electron density is shared, which is crucial for understanding intermolecular interactions with other molecules or biological targets. juniperpublishers.com

Predicting how a molecule will react is a central goal of computational chemistry. Fukui functions and natural population analysis (NPA) are tools used to identify the most reactive sites within a molecule. scholarsresearchlibrary.com

The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. canada.ca It helps to identify sites susceptible to:

Nucleophilic attack (attack by an electron-rich species): These sites are identified by the Fukui function f+(r).

Electrophilic attack (attack by an electron-poor species): These sites are identified by the Fukui function f-(r).

For this compound, one would expect the oxygen atom to be a primary site for electrophilic attack due to its lone pairs. The aromatic rings would contain sites for both electrophilic and nucleophilic attack, influenced by the electron-donating methyl group and the electron-withdrawing effect of the ether oxygen. Natural charge analysis would complement this by assigning partial charges to each atom, further highlighting the electron-rich and electron-poor regions of the molecule.

Molecular Basis of Biological Interactions and Functional Modulation

Dibenzo[b,f]oxepines as Modulators of Microtubule Assembly and Dynamics

The dibenzo[b,f]oxepine scaffold has been identified as a promising framework for the development of agents that target microtubule dynamics, a critical process in cell division. The structural similarity of dibenzo[b,f]oxepines to (Z)-stilbene, a known microtubule inhibitor motif, underpins this potential.

Computational Insights into Colchicine (B1669291) Binding Site Interactions

Computational studies have provided significant insights into how dibenzo[b,f]oxepine derivatives may exert their influence on microtubule assembly. Molecular modeling has been employed to analyze the interaction of these compounds with tubulin, the protein subunit of microtubules. These theoretical investigations consistently predict that dibenzo[b,f]oxepine derivatives bind to the colchicine binding site on β-tublin.

The binding is primarily driven by hydrophobic interactions between the dibenzo[b,f]oxepine molecule and the pocket of the colchicine site. Furthermore, the stability of this binding is enhanced by the formation of hydrogen bonds. Density Functional Theory (DFT) calculations have shown that the dibenzo[b,f]oxepine scaffold is not planar, adopting a basket-like conformation in solution, which influences its fit within the binding site. Molecular docking simulations using software such as Auto-Dock Vina have been instrumental in visualizing and quantifying these interactions. For instance, studies on hybrid molecules combining dibenzo[b,f]oxepine with other moieties like azobenzenes have shown that the dibenzo[b,f]oxepine part, the attached moiety, or both can interact simultaneously with the colchicine binding site. nih.govnih.gov

Computational MethodKey FindingsInteraction Types
Molecular ModelingPredicts binding of dibenzo[b,f]oxepines to the colchicine binding site of tubulin.-
Molecular Docking (e.g., Auto-Dock Vina)Visualizes and quantifies the binding interactions within the colchicine site.Hydrophobic Interactions, Hydrogen Bonds
Density Functional Theory (DFT)Reveals the non-planar, basket-like conformation of the dibenzo[b,f]oxepine scaffold.-

Interaction with Neurotransmitter Receptors at the Molecular Level

The dibenzo[b,f]oxepine structure is a core component of various psychoactive compounds, and its interaction with neurotransmitter receptors is a key area of research for understanding their therapeutic effects.

Theoretical Investigation of Dopamine (B1211576) Receptor Subtype Interactions (e.g., D4)

Theoretical and experimental studies have highlighted the significant interaction of dibenzo[b,f]oxepine derivatives with dopamine receptors, particularly the D4 subtype. Research into the antipsychotic properties of these compounds has revealed that the dibenz[b,f]oxepine nucleus can confer high affinity for the dopamine D4 receptor. Notably, certain dibenz[b,f]oxepine derivatives have been found to be twice as active as the atypical antipsychotic drug clozapine (B1669256) in blocking the D4 dopamine receptor. nih.gov This potent interaction is a critical factor in the pharmacological profile of these molecules. Further studies on analogues have shown that modifications to other parts of the molecule can modulate this binding affinity, indicating that the dibenzo[b,f]oxepine scaffold is a key determinant of D4 receptor engagement.

Enzymatic Target Engagement and Mechanism of Action Studies

Beyond microtubule and receptor interactions, the dibenzo[b,f]oxepine framework has been investigated for its potential to engage with various enzymatic targets, suggesting a broader range of biological activities.

Computational Assessment of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Binding

A review of the current scientific literature does not indicate specific computational or theoretical studies focused on the binding of 2-Methyldibenzo[b,f]oxepine or other dibenzo[b,f]oxepine derivatives to the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). While GAPDH is a known target for various small molecules, the interaction with the dibenzo[b,f]oxepine class of compounds appears to be an area that has not been extensively investigated.

Theoretical Prediction of Aldosterone (B195564) Synthase Inhibition

A theoretical study utilizing molecular docking has explored the potential for dibenzo derivatives to act as inhibitors of aldosterone synthase (cytochrome P450 11B2), an enzyme critical for the biosynthesis of aldosterone. biointerfaceresearch.com This investigation used DockingServer software to evaluate the interaction of a series of dibenzo compounds with the aldosterone synthase enzyme (PDB ID: 4FDH). biointerfaceresearch.com

The results of this computational assessment indicated that several dibenzo analogs have the potential to act as aldosterone synthase inhibitors. biointerfaceresearch.com The docking studies predicted favorable binding energies and identified the key amino acid residues within the enzyme's active site that are involved in the interaction. This theoretical prediction suggests that the dibenzo[b,f]oxepine scaffold could be a valuable starting point for the design of novel aldosterone synthase inhibitors, which are of therapeutic interest for managing conditions such as hypertension and heart failure. biointerfaceresearch.com

Enzyme TargetComputational MethodPredicted Outcome for Dibenzo DerivativesPotential Therapeutic Implication
Aldosterone Synthase (CYP11B2)Molecular Docking (DockingServer)Potential to act as inhibitors.Treatment of hypertension and heart failure. biointerfaceresearch.com

Photopharmacological Applications Through Molecular Photoswitches

Photopharmacology is an emerging field focused on the development of drugs whose biological activity can be controlled with light. nih.govnih.gov This approach offers the potential for spatially and temporally precise therapies, which could enhance efficacy while minimizing off-target side effects. mdpi.comnih.gov By incorporating photosensitive molecular switches into the structure of a biologically active molecule, its function can be remotely turned on or off. Dibenzo[b,f]oxepine derivatives have become a scaffold of interest for such applications, particularly due to their potential as microtubule inhibitors. nih.govnih.gov The integration of a photoswitch allows for the external regulation of their interaction with biological targets like tubulin. nih.govdoaj.org

Design and Synthesis of Photoactivatable Dibenzo[b,f]oxepine Derivatives

The primary strategy for creating photoactivatable dibenzo[b,f]oxepine derivatives involves covalently linking the dibenzo[b,f]oxepine scaffold to a recognized photochromic molecule, most commonly an azobenzene (B91143) moiety. nih.govnih.gov Azobenzenes are robust photoswitches that can undergo reversible isomerization between a thermally stable trans (E) form and a metastable cis (Z) form upon irradiation with light of specific wavelengths. nih.gov The design principle posits that the two isomers will have different three-dimensional shapes and polarities, leading to differential binding affinity for a biological target. mdpi.comnih.gov

The synthesis of these hybrid molecules typically involves multi-step procedures. A common approach is the construction of an azo-dibenzo[b,f]oxepine skeleton. mdpi.comnih.gov Researchers have developed concise methods for these syntheses, which may involve the reaction of a methoxy (B1213986) derivative of 3-nitrodibenzo[b,f]oxepine (B5578644) with various aldehydes in the presence of a catalyst like boron trifluoride etherate (BF₃·OEt₂). mdpi.comnih.gov Another established synthetic route involves a two-step process that begins with the condensation of 2,4-dinitrotoluene (B133949) with substituted methoxyaldehydes, followed by the cyclization of the resulting stilbenes. nih.govmdpi.com

More complex designs have also been explored, such as creating photoswitchable fluorinated dibenzo[b,f]oxepine derivatives containing one or three azo bonds. nih.gov The introduction of fluorine atoms, particularly in the ortho-position relative to the azo group, can be used to tune the photophysical properties of the switch, such as the wavelengths required for isomerization. mdpi.com

A versatile synthetic method for creating amide-based hybrids has also been reported. nih.gov This procedure involves first preparing azo compounds that contain a carboxylic acid group. These are then converted into more reactive acid chlorides using thionyl chloride. Finally, these acid chlorides are reacted with amine derivatives of dibenzo[b,f]oxepine to form the desired amide-linked photoswitchable molecules. nih.gov The modular nature of this synthesis allows for the combination of various dibenzo[b,f]oxepine and azobenzene components to create a library of compounds for biological screening. nih.gov

Principles of Light-Controlled Modulation of Biological Activity

The light-controlled modulation of the biological activity of dibenzo[b,f]oxepine derivatives is based on the principle of photoisomerization. nih.gov The core of this mechanism is the significant structural change that occurs when the azobenzene photoswitch transitions between its E and Z isomers.

E to Z Isomerization: The trans (E) isomer is typically the more thermodynamically stable state. Upon irradiation with light of a suitable wavelength (often in the UV or visible range), the azobenzene moiety absorbs a photon and undergoes isomerization around the nitrogen-nitrogen double bond to form the cis (Z) isomer. mdpi.comnih.gov This process is associated with a dramatic change in molecular geometry, as the molecule bends from a relatively linear shape to a more compact, V-shaped conformation.

Z to E Isomerization: The metastable Z isomer can revert to the stable E form either through thermal relaxation over time or by irradiation with a different, often longer, wavelength of light. mdpi.comnih.gov This reversibility allows the biological activity to be switched on and off repeatedly.

The two isomers possess distinct pharmacological properties. For example, in the context of microtubule inhibition, one isomer might fit perfectly into the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govdoaj.org The other isomer, with its different shape, may bind weakly or not at all, rendering it biologically inactive. By using light, clinicians could potentially activate the potent isomer only in a specific location, such as a tumor, thereby reducing systemic toxicity. mdpi.comnih.gov

The isomerization process and the distinct properties of the isomers are studied using spectroscopic methods. UV-VIS spectroscopy is used to monitor the photoisomerization in real-time and to determine the wavelengths that trigger the switching. mdpi.comnih.gov For instance, studies have shown that some azo-dibenzo[b,f]oxepine derivatives can be effectively switched using visible light at wavelengths such as 390 nm, 410 nm, 465 nm, or 535 nm. nih.govmdpi.comnih.govmdpi.com This is particularly advantageous for biological applications, as visible light has deeper tissue penetration and is less damaging to cells than UV light. nih.gov

Table 1: Photoisomerization Properties of Selected Azo-Dibenzo[b,f]oxepine Derivatives

Compound ClassIsomerization (E → Z)Wavelength for E → Z SwitchIsomerization (Z → E)Key ObservationReference
Azo-dibenzo[b,f]oxepinesPhotochemical410 nm, 465 nmThermal Relaxation / PhotochemicalFirst system of this type to be photocontrolled using only visible light. mdpi.comnih.gov
Fluorinated Azo-dibenzo[b,f]oxepinesPhotochemicalNot specifiedThermal Relaxation / PhotochemicalDerivatives with an azo bond in the meta position show visible absorption bands for both isomers, indicating potential for photopharmacology. nih.govdoaj.org
Azo-dibenzo[b,f]oxepine with three azo bondsPhotochemical535 nmThermal Relaxation / PhotochemicalDemonstrates the ability to incorporate multiple photoswitchable units into a single molecule. nih.govmdpi.com

Advanced Applications and Future Research Perspectives

Integration of Dibenzo[b,f]oxepines in Advanced Materials Science

The unique structural and electronic properties of the dibenzo[b,f]oxepine core suggest its potential utility in advanced materials. Although direct studies on 2-Methyldibenzo[b,f]oxepine are limited, the applications of the closely related dibenzo[b,f]azepine scaffold in optoelectronic devices provide a strong rationale for investigating the oxepine analogue. researchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

The dibenzo[b,f]azepine moiety, structurally similar to dibenzo[b,f]oxepine, has been recognized for its potential in the development of materials for Organic Light Emitting Diodes (OLEDs). researchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.net The rigid and planarized nature of the dibenzo[b,f]oxepine core in its excited state could lead to high photoluminescence quantum yields, a desirable characteristic for emissive materials in OLEDs. The introduction of a methyl group at the 2-position of the dibenzo[b,f]oxepine scaffold can modulate the electronic properties, such as the HOMO and LUMO energy levels, which are critical for efficient charge injection and transport in OLED devices. Further research into the synthesis and characterization of This compound and its derivatives could unveil new possibilities for host and dopant materials in next-generation OLED displays and lighting.

Rational Design Principles for Novel Dibenzo[b,f]oxepine Derivatives

The rational design of novel dibenzo[b,f]oxepine derivatives is primarily driven by their potential biological activities, drawing parallels from the extensive research on related compounds for various therapeutic targets. researchgate.netebi.ac.uk For instance, the design of tamoxifen (B1202) analogues with a dibenzo[b,f]oxepine core as anti-breast cancer agents highlights a key strategy. researchgate.net In this context, the tricyclic system's planarity and the strategic placement of substituents are crucial for receptor binding and efficacy.

For This compound , rational design could focus on:

Structure-Activity Relationship (SAR) Studies: Introducing various functional groups at different positions of the This compound scaffold to systematically probe the effect on biological activity.

Bioisosteric Replacement: Utilizing the dibenzo[b,f]oxepine core as a bioisostere for other tricyclic systems in known drugs to potentially improve pharmacokinetic or pharmacodynamic properties. ebi.ac.uk

Computational Modeling: Employing molecular docking and other computational tools to predict the binding affinity of designed This compound derivatives to specific biological targets, thereby guiding synthetic efforts. researchgate.net

Development of Sustainable and Green Chemistry Approaches for Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of the dibenzo[b,f]oxepine core. These approaches aim to reduce the use of hazardous reagents and improve reaction efficiency.

Key green chemistry strategies applicable to the synthesis of This compound include:

Catalysis with Earth-Abundant Metals: The use of iron(III) chloride (FeCl₃) as a catalyst for alkyne-aldehyde metathesis to construct the dibenzo[b,f]oxepine skeleton represents a significant advancement towards sustainability, avoiding more toxic and expensive heavy metals. researchgate.netrsc.orgresearchgate.net

One-Pot Reactions: Domino or tandem reactions, where multiple bond-forming events occur in a single reaction vessel, offer a more efficient and less wasteful route to complex molecules like dibenzo[b,f]oxepines. mdpi.commdpi.comrsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of dibenzo[b,f]oxepine derivatives. researchgate.netrsc.org

A notable sustainable method is the FeCl₃-catalyzed synthesis of functionally diverse dibenzo[b,f]oxepines, which proceeds with high regio- and chemoselectivity under mild conditions. rsc.orgresearchgate.net Another approach involves the iron(II)-promoted direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. researchgate.netconicet.gov.ar

Synthesis MethodCatalyst/ReagentKey FeaturesReference
Alkyne-Aldehyde MetathesisFeCl₃Environmentally friendly, mild conditions, high regioselectivity researchgate.netrsc.orgresearchgate.net
Intramolecular ortho-AcylationFeCl₂Sustainable, good to excellent yields researchgate.netconicet.gov.ar
Intramolecular SNAr & McMurry ReactionTiCl₄/ZnEfficient, catalyst-free diaryl ether formation researchgate.net
Ullmann-type Coupling & RCMCopper catalystTwo-step protocol for the core scaffold researchgate.net
Microwave-Assisted One-Pot SynthesisPalladium catalystDomino C-C coupling and cyclo-condensation rsc.org

Bio-Inspired Synthesis and Characterization of Naturally Occurring Dibenzo[b,f]oxepines

Several dibenzo[b,f]oxepine derivatives have been isolated from natural sources, particularly from plants of the Bauhinia genus. researchgate.netresearchgate.net These naturally occurring compounds, such as Bauhinoxepin F and a dihydrodibenzoxepin from Bauhinia variegata, often possess interesting biological activities, including antimalarial, antimycobacterial, and cytotoxic properties. researchgate.netebi.ac.uk

While This compound itself has not been reported as a natural product, a related compound, 5,6-dihydro-1,7-dihydroxy-3,4-dimethoxy-2-methyldibenz[b,f]oxepin, has been isolated from the root bark of Bauhinia variegata. researchgate.net This discovery provides a rationale for the bio-inspired synthesis of other 2-methyl substituted dibenzo[b,f]oxepines.

Future research in this area could involve:

Isolation and Structure Elucidation: Continued investigation of plant species, particularly from the Bauhinia genus, to identify new, naturally occurring dibenzo[b,f]oxepine derivatives, potentially including This compound .

Total Synthesis: Developing synthetic routes that mimic the proposed biosynthetic pathways of these natural products.

Biological Evaluation: Screening of both naturally occurring and synthetically derived This compound analogues for a range of biological activities.

The synthesis of natural products like Pacharin and Bauhiniastatin 4, which feature the dibenzo[b,f]oxepine scaffold, often involves multi-step sequences that can serve as a blueprint for the synthesis of other complex derivatives. researchgate.net

Naturally Occurring CompoundSourcePotential ActivitiesReference
Bauhinoxepin FBauhinia purpureaAntimalarial, antimycobacterial, antifungal, anti-inflammatory, cytotoxic ebi.ac.uk
5,6-dihydro-1,7-dihydroxy-3,4-dimethoxy-2-methyldibenz[b,f]oxepinBauhinia variegataNot specified researchgate.net
PacharinBauhinia speciesAnticancer researchgate.net
Bauhiniastatin 4Bauhinia speciesAnticancer researchgate.net

Q & A

Q. How to design dose-response experiments for in vivo neuroactivity studies?

  • Guidelines : Administer derivatives (1–30 mg/kg, i.p.) in rodent models (e.g., forced swim test for antidepressant activity). Monitor plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP = 2–4 optimal). Compare to clozapine (positive control) for receptor affinity normalization .

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